molecular formula C11H18ClNO B13511272 p-Pentoxyaniline hydrochloride

p-Pentoxyaniline hydrochloride

Cat. No.: B13511272
M. Wt: 215.72 g/mol
InChI Key: NIYAFPKSPYKUEP-UHFFFAOYSA-N
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Description

p-Pentoxyaniline hydrochloride is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a pentoxy group attached to the para position of the aniline ring, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Pentoxyaniline hydrochloride typically involves the reaction of p-nitroaniline with pentanol under acidic conditions to form p-pentoxyaniline. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or distillation are often necessary to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

p-Pentoxyaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to the parent aniline compound.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced aniline compounds, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

p-Pentoxyaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of p-Pentoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various redox reactions. The presence of the pentoxy group enhances its reactivity and allows for the formation of stable intermediates during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    p-Phenetidine: Similar in structure but with an ethoxy group instead of a pentoxy group.

    p-Nitroaniline: Contains a nitro group at the para position instead of a pentoxy group.

    p-Aminophenol: Has a hydroxyl group at the para position instead of a pentoxy group.

Uniqueness

p-Pentoxyaniline hydrochloride is unique due to the presence of the pentoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

4-pentoxyaniline;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-2-3-4-9-13-11-7-5-10(12)6-8-11;/h5-8H,2-4,9,12H2,1H3;1H

InChI Key

NIYAFPKSPYKUEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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